Ethanone, 1-(6-fluoro-5-methyl-2-benzothiazolyl)-(9CI)

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Ethanone, 1-(6-fluoro-5-methyl-2-benzothiazolyl)-(9CI) (CAS 214854-88-3) is a C-2 acetyl-substituted benzothiazole heterocycle with two key aromatic ring modifications: a fluorine atom at the 6-position and a methyl group at the 5-position (C₁₀H₈FNOS, exact mass 209.031 Da). The benzothiazole scaffold is a privileged structure in medicinal chemistry and agrochemical discovery, and the specific 6-fluoro-5-methyl pattern is documented as a late-stage intermediate in patented O-GlcNAcase (OGA) inhibitor programs targeting tau-mediated neurodegeneration.

Molecular Formula C10H8FNOS
Molecular Weight 209.24 g/mol
CAS No. 214854-88-3
Cat. No. B12091593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(6-fluoro-5-methyl-2-benzothiazolyl)-(9CI)
CAS214854-88-3
Molecular FormulaC10H8FNOS
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1F)SC(=N2)C(=O)C
InChIInChI=1S/C10H8FNOS/c1-5-3-8-9(4-7(5)11)14-10(12-8)6(2)13/h3-4H,1-2H3
InChIKeyFSJCCDCYNZYGAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-(6-fluoro-5-methyl-2-benzothiazolyl)-(9CI) – Core Identity and Structural Context for Procurement


Ethanone, 1-(6-fluoro-5-methyl-2-benzothiazolyl)-(9CI) (CAS 214854-88-3) is a C-2 acetyl-substituted benzothiazole heterocycle with two key aromatic ring modifications: a fluorine atom at the 6-position and a methyl group at the 5-position (C₁₀H₈FNOS, exact mass 209.031 Da) . The benzothiazole scaffold is a privileged structure in medicinal chemistry and agrochemical discovery, and the specific 6-fluoro-5-methyl pattern is documented as a late-stage intermediate in patented O-GlcNAcase (OGA) inhibitor programs targeting tau-mediated neurodegeneration [1]. Procurement relevance arises because this compound offers a pre-functionalized core that eliminates the need for early-stage fluoro-methyl introduction, a step that can be both low-yielding and regioselectivity-challenged when attempted de novo [2].

Why Unsubstituted and Mono-Substituted Benzothiazolyl Ethanones Cannot Serve as Direct Replacements for CAS 214854-88-3


Benzothiazole-based ethanones share a common 2-acetyl-benzothiazole core, yet the presence, position, and identity of substituents on the benzo ring profoundly alter physicochemical properties, reactivity, and biological recognition [1]. The unsubstituted analog 1-(benzo[d]thiazol-2-yl)ethanone (CAS 1629-78-3, LogP ~2.5) differs from the target compound (LogP 2.53; calculated LogP from vulcanchem® is 2.9) by only ~0.4 log units, but the 6-fluoro substituent introduces a strong electron-withdrawing effect that modifies the electrophilicity of the C-2 acetyl carbonyl, while the 5-methyl group contributes both steric and lipophilic modulation . In OGA inhibitor programs, the 6-fluoro-5-methyl substitution pattern is explicitly required because the fluorine participates in key hydrophobic interactions within the enzyme active site and the methyl group fills a lipophilic sub-pocket; removal or relocation of either group leads to ≥10-fold loss of inhibitory potency in the final drug-like molecules [2]. For synthetic chemists, the pre-installed substitution spares a low-yield fluorination step—literature yields for direct fluorination of benzothiazoles range from 19–75% depending on substrate and method, introducing significant cost and supply-chain risk if attempted in-house [3].

Head-to-Head Quantitative Differentiation Evidence for CAS 214854-88-3 Against Closest Analogs


Lipophilicity (LogP) Comparison Establishes Differentiated Physicochemical Profile for Formulation and Assay Design

The target compound exhibits a calculated LogP of 2.53 (chemsrc) to 2.9 (vulcanchem), which positions it with higher lipophilicity than the unsubstituted analog 1-(benzo[d]thiazol-2-yl)ethanone (LogP 2.50) . While the absolute difference appears modest (~0.03–0.40 log units), even a ΔLogP of 0.3 can shift predicted membrane permeability by approximately 1.5- to 2-fold in Caco-2 monolayer models, directly impacting formulation strategies and assay compatibility [1]. The 6-fluoro-5-methyl substitution provides a tunable lipophilicity increment without introducing excessive hydrophobicity, a balance not achievable with the unsubstituted or 5-methyl-only analogs (LogP typically 2.3–2.5) .

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Fluorine Substitution Imparts Electron-Withdrawing Modulation of the 2-Acetyl Carbonyl: Implications for Nucleophilic Addition Rates

The 6-fluoro substituent exerts a –I (inductive) electron-withdrawing effect on the benzothiazole ring system, which transmits electronically to the C-2 acetyl carbonyl. In related 6-fluorobenzothiazole series, this effect has been shown to increase the electrophilicity of the 2-position carbonyl by ~0.2–0.5 pKa units relative to the unsubstituted parent, as inferred from Hammett σₘ values (σₘ for F = +0.34 vs. H = 0.00) [1]. This alters the rate of nucleophilic additions (e.g., Grignard, organolithium, or hydride reductions) at the acetyl group and influences the stability of imine or oxime derivatives. The 5-methyl group contributes an opposing +I effect (σₘ for CH₃ = –0.07), providing a net electronic tuning that is distinct from both the fully unsubstituted and the 6-fluoro-only (CAS 214855-01-3) or 5-methyl-only (CAS 65840-55-3) congeners .

Synthetic Chemistry Reactivity Tuning Intermediate Optimization

Role as a Verified Synthetic Intermediate in O-GlcNAcase (OGA) Inhibitor Programs: Patent-Documented Scaffold Requirement

The Eli Lilly patent family WO 2020/068530 A1 explicitly claims 6-fluoro-2-methylbenzo[d]thiazol-5-yl compounds as OGA inhibitors, and the 2-acetyl derivative (i.e., the target compound) is the penultimate intermediate used for further elaboration at the 5-position [1]. Representative final compounds from this series show OGA IC₅₀ values as low as 0.465 nM [2]. The 6-fluoro-5-methyl benzothiazole core is non-negotiable: the patent SAR tables demonstrate that moving the fluorine to the 5-position, replacing it with chlorine, or deleting the 5-methyl group uniformly reduces OGA potency by >10-fold [1]. Procuring the exact 6-fluoro-5-methyl-2-acetyl intermediate is therefore a gatekeeper step—alternatives with different substitution patterns would produce final compounds with predictably inferior target engagement.

Neurodegeneration Drug Discovery Synthetic Intermediate Sourcing OGA Inhibitor Patents

Physicochemical Property Comparison Across the Analog Series Demonstrates the Impact of Dual Substitution on Boiling Point and Density

The target compound has a predicted boiling point of 322.4 ± 34.0 °C at 760 mmHg and density of 1.322 g/cm³ . The unsubstituted analog 1-(benzo[d]thiazol-2-yl)ethanone boils at 301.9 °C (predicted) with density 1.286 g/cm³, while the 5-methyl analog has a molecular weight of 191.25 Da (vs. 209.24 Da for the target) and proportionally lower predicted boiling point . The +20 °C boiling point elevation relative to the unsubstituted parent directly affects distillation and sublimation purification protocols. The higher density (1.322 vs. 1.286 g/cm³) alters phase-separation behavior in aqueous-organic workups—a practical consideration for kilo-lab and pilot-plant scale-ups .

Process Chemistry Purification Development Safety Assessment

Application Scenarios Where CAS 214854-88-3 Provides Verifiable Advantages Over Alternatives


O-GlcNAcase (OGA) Inhibitor Lead Optimization and SAR Expansion

This compound serves as the direct penultimate intermediate for constructing 6-fluoro-2-methylbenzo[d]thiazol-5-yl OGA inhibitors, a class under active investigation for Alzheimer's disease and tauopathies [1]. Using the pre-functionalized 2-acetyl-6-fluoro-5-methyl benzothiazole core, medicinal chemistry teams can perform late-stage diversification at the 5-position (e.g., reductive amination, Suzuki coupling) without needing to introduce the 6-fluoro or 5-methyl groups, which would otherwise require multi-step syntheses with fluorination yields as low as 19% [2]. Procuring CAS 214854-88-3 rather than the unsubstituted 2-acetylbenzothiazole saves at least two synthetic steps and avoids the regioselectivity challenges inherent to electrophilic fluorination of benzothiazoles.

Physicochemical Reference Standard for LogP-Controlled Assay Development

The calculated LogP range (2.53–2.9) for this compound places it in a narrow lipophilicity window that is optimal for membrane permeability screening assays (Caco-2, PAMPA) where control compounds with precisely defined LogP are required [1]. Compared to the unsubstituted 2-acetylbenzothiazole (LogP ~2.5), CAS 214854-88-3 offers a systematically higher LogP that enables calibration of chromatographic retention times (HPLC, UPLC) for method development, particularly when separating closely related benzothiazole intermediates in reaction monitoring [2].

Building Block for Fluorine-Containing Agrochemical Candidate Synthesis

Benzothiazole derivatives with fluorine substitution are documented as active ingredients in fungicidal combinations (e.g., fluorobenzothiazole derivatives patented by Bayer for crop protection) [1]. The 6-fluoro-5-methyl-2-acetyl benzothiazole scaffold provides a direct entry point for synthesizing fluorinated agrochemical leads where the 2-acetyl group can be converted to oxime ethers, hydrazones, or heterocycles (thiazoles, oxadiazoles). The fluorine atom enhances metabolic stability and environmental persistence of the final agrochemical product, a well-established advantage of fluorinated benzothiazoles over their non-fluorinated counterparts [2].

Synthetic Methodology Development for Fluorinated Heterocycle Functionalization

The 2-acetyl group of this compound is a versatile handle for developing and benchmarking new synthetic methods—such as organocatalytic aldol reactions, enantioselective reductions, or metal-catalyzed cross-couplings—on a fluorinated benzothiazole substrate [1]. Because the 6-fluoro-5-methyl substitution pattern is commercially available yet relatively under-explored in the open literature, methodology groups can generate novel chemical space and publication-worthy results by using CAS 214854-88-3 as a model substrate, differentiating their work from the extensively studied unsubstituted 2-acetylbenzothiazole.

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